2-(4-ethylphenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes an ethylphenoxy group, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The oxadiazole intermediate is then coupled with a fluorophenyl derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Ethylphenoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-ethylphenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethylphenoxy)-N-(3-pentanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-(4-ethylphenoxy)-N-[3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-yl]acetamide
Uniqueness
2-(4-ethylphenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and potential biological activities. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.
Properties
Molecular Formula |
C24H20FN3O3 |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H20FN3O3/c1-2-16-3-13-21(14-4-16)30-15-22(29)26-20-11-7-18(8-12-20)24-27-23(28-31-24)17-5-9-19(25)10-6-17/h3-14H,2,15H2,1H3,(H,26,29) |
InChI Key |
FCDIGMPGRZEIJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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